Cas no 2411590-89-9 ((S)-1-(4-Iodophenyl)propan-1-amine hydrochloride)

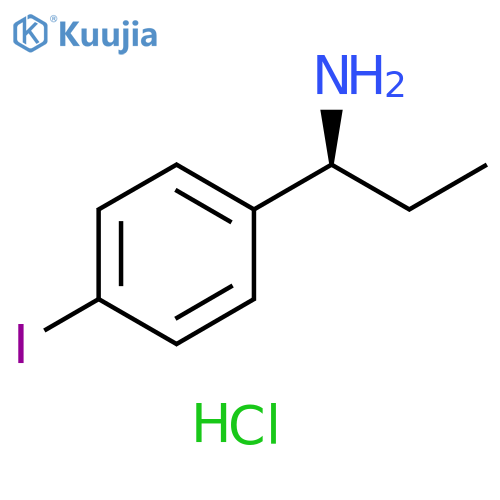

2411590-89-9 structure

商品名:(S)-1-(4-Iodophenyl)propan-1-amine hydrochloride

(S)-1-(4-Iodophenyl)propan-1-amine hydrochloride 化学的及び物理的性質

名前と識別子

-

- (S)-1-(4-Iodophenyl)propan-1-amine hydrochloride

- 2411590-89-9

- WS-00671

- (1S)-1-(4-iodophenyl)propan-1-amine;hydrochloride

- (1S)-1-(4-Iodophenyl)propan-1-amine hydrochloride

- Y14552

- (1S)-1-(4-Iodophenyl)propan-1-amine HCl

-

- インチ: 1S/C9H12IN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m0./s1

- InChIKey: ZLDIRHBNBNZXCK-FVGYRXGTSA-N

- ほほえんだ: [C@H](C1C=CC(I)=CC=1)(N)CC.Cl

計算された属性

- せいみつぶんしりょう: 296.97812g/mol

- どういたいしつりょう: 296.97812g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 108

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

(S)-1-(4-Iodophenyl)propan-1-amine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR01XCKS-250mg |

(S)-1-(4-Iodophenyl)propan-1-amine hydrochloride |

2411590-89-9 | 95% | 250mg |

$286.00 | 2025-02-12 | |

| Aaron | AR01XCKS-5g |

(S)-1-(4-Iodophenyl)propan-1-amine hydrochloride |

2411590-89-9 | 95% | 5g |

$2135.00 | 2025-02-12 | |

| eNovation Chemicals LLC | Y1230162-5g |

(S)-1-(4-Iodophenyl)propan-1-amine hydrochloride |

2411590-89-9 | 95% | 5g |

$3300 | 2024-06-03 | |

| 1PlusChem | 1P01XCCG-100mg |

(S)-1-(4-Iodophenyl)propan-1-amine hydrochloride |

2411590-89-9 | 95% | 100mg |

$227.00 | 2024-05-22 | |

| 1PlusChem | 1P01XCCG-250mg |

(S)-1-(4-Iodophenyl)propan-1-amine hydrochloride |

2411590-89-9 | 95% | 250mg |

$341.00 | 2024-05-22 | |

| Aaron | AR01XCKS-100mg |

(S)-1-(4-Iodophenyl)propan-1-amine hydrochloride |

2411590-89-9 | 95% | 100mg |

$156.00 | 2025-02-12 | |

| eNovation Chemicals LLC | Y1230162-5g |

(S)-1-(4-iodophenyl)propan-1-amine hydrochloride |

2411590-89-9 | 95% | 5g |

$3000 | 2025-02-28 | |

| Aaron | AR01XCKS-1g |

(S)-1-(4-Iodophenyl)propan-1-amine hydrochloride |

2411590-89-9 | 95% | 1g |

$750.00 | 2025-02-12 | |

| eNovation Chemicals LLC | Y1230162-1g |

(S)-1-(4-Iodophenyl)propan-1-amine hydrochloride |

2411590-89-9 | 95% | 1g |

$1100 | 2024-06-03 | |

| Aaron | AR01XCKS-50mg |

(S)-1-(4-Iodophenyl)propan-1-amine hydrochloride |

2411590-89-9 | 95% | 50mg |

$109.00 | 2025-02-12 |

(S)-1-(4-Iodophenyl)propan-1-amine hydrochloride 関連文献

-

1. Water

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

2411590-89-9 ((S)-1-(4-Iodophenyl)propan-1-amine hydrochloride) 関連製品

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 249916-07-2(Borreriagenin)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2411590-89-9)(S)-1-(4-Iodophenyl)propan-1-amine hydrochloride

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):204.0/307.0/764.0